molecular formula C17H22N2O2S B5761671 ethyl 4-({[(1,1-diethyl-2-propyn-1-yl)amino]carbonothioyl}amino)benzoate

ethyl 4-({[(1,1-diethyl-2-propyn-1-yl)amino]carbonothioyl}amino)benzoate

Cat. No. B5761671
M. Wt: 318.4 g/mol
InChI Key: UXIKMUSDEQWPDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({[(1,1-diethyl-2-propyn-1-yl)amino]carbonothioyl}amino)benzoate, also known as DABCYL-Ethyl-Ester, is a chemical compound used in scientific research for various purposes. This compound is synthesized using a specific method and has several biochemical and physiological effects that make it useful in the laboratory.

Mechanism of Action

The mechanism of action of ethyl 4-({[(1,1-diethyl-2-propyn-1-yl)amino]carbonothioyl}amino)benzoate-Ester involves its ability to quench fluorescence. When ethyl 4-({[(1,1-diethyl-2-propyn-1-yl)amino]carbonothioyl}amino)benzoate-Ester is in close proximity to a fluorophore, it absorbs the energy from the fluorophore and dissipates it as heat, thereby quenching the fluorescence.
Biochemical and Physiological Effects:
ethyl 4-({[(1,1-diethyl-2-propyn-1-yl)amino]carbonothioyl}amino)benzoate-Ester has no known biochemical or physiological effects on living organisms. It is used solely as a laboratory reagent.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-({[(1,1-diethyl-2-propyn-1-yl)amino]carbonothioyl}amino)benzoate-Ester in lab experiments is its ability to quench fluorescence, which makes it useful in FRET assays and enzyme assays. Another advantage is its ease of synthesis and high yields. However, one limitation is that it can only be used in vitro and has no known in vivo applications.

Future Directions

For ethyl 4-({[(1,1-diethyl-2-propyn-1-yl)amino]carbonothioyl}amino)benzoate-Ester include its use in new FRET assays and enzyme assays. It may also have potential applications in drug discovery and development. Additionally, further research may be conducted to determine if ethyl 4-({[(1,1-diethyl-2-propyn-1-yl)amino]carbonothioyl}amino)benzoate-Ester has any in vivo applications or potential side effects.

Synthesis Methods

The synthesis of ethyl 4-({[(1,1-diethyl-2-propyn-1-yl)amino]carbonothioyl}amino)benzoate-Ester involves the reaction of 4-aminobenzoic acid with N,N-diethylpropyne-1,1-diamine and carbon disulfide. The resulting compound is then reacted with ethyl chloroformate to form the final product. This synthesis method produces high yields of ethyl 4-({[(1,1-diethyl-2-propyn-1-yl)amino]carbonothioyl}amino)benzoate-Ester and is relatively easy to perform.

Scientific Research Applications

Ethyl 4-({[(1,1-diethyl-2-propyn-1-yl)amino]carbonothioyl}amino)benzoate-Ester is used in scientific research for various purposes, including fluorescence resonance energy transfer (FRET) assays, peptide synthesis, and enzyme assays. In FRET assays, ethyl 4-({[(1,1-diethyl-2-propyn-1-yl)amino]carbonothioyl}amino)benzoate-Ester is used as a quencher to measure the distance between a donor and acceptor fluorophore. In peptide synthesis, ethyl 4-({[(1,1-diethyl-2-propyn-1-yl)amino]carbonothioyl}amino)benzoate-Ester is used as a protecting group for the N-terminal amine. In enzyme assays, ethyl 4-({[(1,1-diethyl-2-propyn-1-yl)amino]carbonothioyl}amino)benzoate-Ester is used as a substrate to measure enzyme activity.

properties

IUPAC Name

ethyl 4-(3-ethylpent-1-yn-3-ylcarbamothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-5-17(6-2,7-3)19-16(22)18-14-11-9-13(10-12-14)15(20)21-8-4/h1,9-12H,6-8H2,2-4H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIKMUSDEQWPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#C)NC(=S)NC1=CC=C(C=C1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{[(3-ethylpent-1-yn-3-yl)carbamothioyl]amino}benzoate

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